Nemadipine-A

Vue d'ensemble

Description

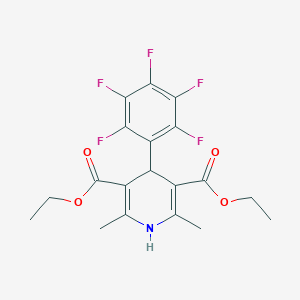

La Némadipine A est un dérivé de dihydropyridine connu pour son rôle d'antagoniste des canaux calciques de type L. Elle se caractérise par sa structure unique, qui comprend un groupe pentafluorophényle et des groupes éthoxycarbonyle à des positions spécifiques sur le cycle dihydropyridine . Ce composé a été identifié comme un contraceptif non hormonal potentiel en raison de sa capacité à supprimer l'implantation de l'embryon .

Applications De Recherche Scientifique

Nemadipine A has several scientific research applications:

Mécanisme D'action

Target of Action

Nemadipine-A is a small molecule that primarily targets the α1-subunit of L-type calcium channels . This α1-subunit is encoded by the egl-19 gene, which is the only L-type calcium channel α1-subunit in the C. elegans genome .

Mode of Action

This compound acts as an antagonist to the α1-subunit of L-type calcium channels . It inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction . This interaction with its targets leads to changes in the function of these channels, affecting the flow of calcium ions into the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By antagonizing the α1-subunit of L-type calcium channels, this compound inhibits the influx of calcium ions into the cells . This action can affect various downstream effects related to calcium-dependent cellular processes.

Pharmacokinetics

Nimodipine is rapidly and almost completely absorbed following oral administration, with peak concentrations attained within 1 hour . It undergoes extensive hepatic metabolism via the CYP3A4 enzyme and has a half-life of elimination of 1 to 2 hours . .

Result of Action

The antagonistic action of this compound on the α1-subunit of L-type calcium channels leads to a decrease in calcium-dependent vascular smooth muscle contraction . This can result in various molecular and cellular effects, including changes in cell signaling, muscle contraction, and other calcium-dependent processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability and activity.

Analyse Biochimique

Biochemical Properties

Nemadipine-A plays a significant role in biochemical reactions, particularly as it antagonizes the α1-subunit of the L-type calcium channel . This interaction with the calcium channel proteins is crucial for its function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It sensitizes cancer cells to TRAIL-induced apoptosis . This implies that this compound can influence cell function, including impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the α1-subunit of the L-type calcium channel . This interaction leads to the inhibition of the calcium channel, thereby influencing gene expression and cellular function.

Metabolic Pathways

This compound is involved in the calcium signaling pathway due to its interaction with the L-type calcium channel

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the L-type calcium channels, which are typically found in the plasma membrane of cells

Méthodes De Préparation

La synthèse de la Némadipine A implique plusieurs étapes clés :

Réaction d'estérification à l'ammoniac : Cette étape implique la réaction de l'ammoniac avec un ester pour former un produit intermédiaire.

Réaction de cyclisation : Le produit intermédiaire subit une réaction de cyclisation avec l'ester 2-(3-nitrobenzylidène)-acétoacétate de 2-méthoxyéthyle en présence d'un alcool gras comme solvant.

Les méthodes de production industrielle de la Némadipine A sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour répondre à des quantités plus importantes. L'utilisation de solvants et de conditions de réaction efficaces garantit un rendement élevé et un minimum d'impuretés .

Analyse Des Réactions Chimiques

La Némadipine A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la Némadipine A peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut entraîner la formation d'alcools .

4. Applications de la recherche scientifique

La Némadipine A a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

La Némadipine A exerce ses effets en antagonisant la sous-unité α1 des canaux calciques de type L. Cette inhibition empêche l'afflux d'ions calcium dans les cellules, ce qui affecte à son tour divers processus cellulaires tels que la contraction musculaire et la libération de neurotransmetteurs . La suppression de l'implantation de l'embryon par la Némadipine A est probablement médiée par la régulation négative des molécules de réceptivité endométriale telles que l'intégrine αV et la mucine 1 .

Comparaison Avec Des Composés Similaires

La Némadipine A est similaire à d'autres dérivés de dihydropyridine, tels que la nimodipine et l'isradipine, qui agissent également comme des bloqueurs des canaux calciques . La Némadipine A est unique en sa capacité à supprimer l'implantation de l'embryon, une propriété que ne partagent pas les autres composés de cette classe . D'autres composés similaires comprennent :

Propriétés

IUPAC Name |

diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABNLWXKUCMDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386247 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54280-71-6 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54280-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nemadipine-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)